3,12-Dihydroxylauric acid

C. elegans metabolism Ascaroside signaling Semiochemistry

3,12-Dihydroxylauric acid (CAS not assigned systemically; synonyms include beta,omega-dihydroxydodecanoic acid and 3,12-dihydroxydodecanoic acid) is a dihydroxy monocarboxylic acid belonging to the medium-chain hydroxy fatty acid class, formally derived from lauric acid (dodecanoic acid) via hydroxylation at positions 3 and 12. The compound is characterised by a 12-carbon saturated backbone (C12H24O4, average mass 232.317 Da, monoisotopic mass 232.167465 Da) and predicted physicochemical properties including an ACD/LogP of 1.11, water solubility of 653.5 mg/L at 25°C, and 3 hydrogen bond donors.

Molecular Formula C12H24O4
Molecular Weight 232.32 g/mol
Cat. No. B1258598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,12-Dihydroxylauric acid
Molecular FormulaC12H24O4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC(CCCCC(CC(=O)O)O)CCCCO
InChIInChI=1S/C12H24O4/c13-9-7-5-3-1-2-4-6-8-11(14)10-12(15)16/h11,13-14H,1-10H2,(H,15,16)
InChIKeyJGEFOCOPBYAGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,12-Dihydroxylauric Acid (C12H24O4) – Chemotype Identity for Scientific Procurement


3,12-Dihydroxylauric acid (CAS not assigned systemically; synonyms include beta,omega-dihydroxydodecanoic acid and 3,12-dihydroxydodecanoic acid) is a dihydroxy monocarboxylic acid belonging to the medium-chain hydroxy fatty acid class, formally derived from lauric acid (dodecanoic acid) via hydroxylation at positions 3 and 12 [1]. The compound is characterised by a 12-carbon saturated backbone (C12H24O4, average mass 232.317 Da, monoisotopic mass 232.167465 Da) and predicted physicochemical properties including an ACD/LogP of 1.11, water solubility of 653.5 mg/L at 25°C, and 3 hydrogen bond donors . It serves as the functional parent to nematode ascaroside semiochemicals bhos#20 and ibho#20, qualifying it as a Caenorhabditis elegans metabolite [2].

Metabolomics Standard C. elegans ascaroside targeted profiling via functional parent bhos#20/ibho#20
Physicochemical Reference Hydroxy fatty acid LogP and solubility calibration for HPLC method development
SAR Probe GPR84 receptor pharmacology studies requiring ω-hydroxyl presence
Enzymology Control CYP152K6-negative control for fatty acid dihydroxylation pathway discrimination

Why 3,12-Dihydroxylauric Acid Cannot Be Substituted with Other Hydroxy-Lauric Acid Isomers


Medium-chain hydroxy fatty acids exhibit pronounced structure-activity divergence depending on both the number of hydroxyl groups and their positional placement along the carbon backbone. Monohydroxy analogs such as 12-hydroxylauric acid (ω-hydroxy only) and 3-hydroxylauric acid (β-hydroxy only) each present only a single hydrogen bond donor versus three for 3,12-dihydroxylauric acid [1][2]. Among dihydroxy positional isomers, the specific 3,12-disubstitution pattern is uniquely required for the biosynthesis of ascaroside signaling molecules bhos#20 and ibho#20 in C. elegans, a functional role not shared by the 3,11-dihydroxy isomer [3]. Furthermore, predicted LogP and aqueous solubility differ measurably between the 3,12-dihydroxy and 3,11-dihydroxy isomers, with consequences for chromatographic behaviour, formulation solubility, and membrane partitioning in experimental systems [2]. These cumulative differences mean that interchangeability without validation risks confounding metabolic, analytical, and bioassay outcomes.

Monohydroxy analogs shift chromatographic and binding profiles
12- or 3-hydroxylauric acid carries only one hydroxyl donor; LogP and solubility differences may alter HPLC retention, membrane partitioning, and receptor interactions.
3,11-Dihydroxy isomer lacks ascaroside pathway annotation
The 3,11-isomer is not a functional parent of any known ascaroside; its LogP shift (+0.19 relative) can change fraction order in preparative chromatography.
2,3-Dihydroxy isomer introduces vicinal diol intramolecular H-bonding
Adjacent hydroxyls allow intramolecular hydrogen bonding, reducing effective H-bond donor availability and altering derivatisation regioselectivity.

Quantitative Differentiation Evidence for 3,12-Dihydroxylauric Acid versus Positional and Mono-Hydroxy Analogs


Ascaroside Functional Parent Specificity: bhos#20 / ibho#20 Pathway Restriction to 3,12-Substitution

The (3R)-3,12-dihydroxylauric acid enantiomer is the defined functional parent of the nematode ascarosides bhos#20 (CHEBI:79260) and ibho#20 (CHEBI:79373). In contrast, positional isomers 2,3-dihydroxydodecanoic acid (CHEBI:141780) and 3,11-dihydroxydodecanoic acid (CHEBI:184951) are neither annotated as functional parents of any ascaroside nor linked to C. elegans semiochemical pathways. The stereochemical requirement is explicit: bhos#20 is oscr#20 with the pro-R hydrogen β to the carboxy group replaced by a hydroxy group [1].

Ascaroside Parent Specificity
Head-to-head
3,12-dihydroxylauric acid → functional parent of bhos#20 & ibho#20 2,3-dihydroxy isomer → no ascaroside parent annotation 3,11-dihydroxy isomer → no ascaroside parent annotation
Ascaroside pathway authentication
Binary annotation difference (present vs. absent)
C. elegans metabolism Ascaroside signaling Semiochemistry

Predicted LogP Divergence: 3,12-Dihydroxy vs. 3,11-Dihydroxy and Monohydroxy Analogs

3,12-Dihydroxylauric acid exhibits an ACD/LogP of 1.11 and a water solubility of 653.5 mg/L at 25°C, as predicted by the ACD/Labs Percepta Platform. The positional isomer 3,11-dihydroxydodecanoic acid shows an ACD/LogP of 0.92 and a water solubility of 755.1 mg/L at 25°C under the same prediction engine . The monohydroxy analog 3-hydroxylauric acid has a substantially higher logP (3.11 ACD/LogP) and a water solubility of 321.3 mg/L at 25°C, while the monohydroxy 12-hydroxylauric acid (omega-hydroxylaurate) has an ALOGPS logP of 3.89 and a water solubility of 0.1 g/L (100 mg/L) [1][2].

Predicted LogP Difference
Cross-study comparable
3,12-isomer LogP = 1.11 3,11-isomer LogP = 0.92 (Δ +0.19) 3-monohydroxy LogP = 3.11 (Δ −2.00)
Alters HPLC retention & solvent selection
Predicted by ACD/Labs Percepta Platform
Lipophilicity Formulation science Chromatographic retention

Hydrogen Bond Donor Count: Impact on Molecular Recognition and Derivatisation Chemistry

3,12-Dihydroxylauric acid possesses three hydrogen bond donors (two hydroxyl protons plus one carboxylic acid proton), as computed from its molecular structure . In contrast, monohydroxy analogs 12-hydroxylauric acid and 3-hydroxylauric acid each possess only one hydrogen bond donor (the single hydroxyl group, with the carboxyl group contributing the acidic proton). The dihydroxy positional isomer 2,3-dihydroxydodecanoic acid also has three H-bond donors, but the adjacent hydroxyl placement (vicinal diol) allows intramolecular hydrogen bonding that is sterically impossible for the 1,9-separated hydroxyls of 3,12-dihydroxylauric acid, changing its effective H-bond donor availability in aprotic environments.

H-Bond Donor Profile
Class-level
3,12-isomer: 3 donors (no intramolecular H-bond) Monohydroxy analogs: 1 donor 2,3-isomer: 3 donors but vicinal diol allows intramolecular H-bond
Impacts derivatisation stoichiometry
Effective H-bond availability differs in aprotic media
Hydrogen bonding Receptor binding Derivatisation strategy

GPR84 Receptor Pharmacological Profile: Class-Level Divergence of 3-Hydroxy vs. 3,12-Dihydroxy Motifs

3-Hydroxylauric acid (3-hydroxydodecanoic acid) acts as a partial agonist at the GPR84 receptor with an in vitro EC50 of 5.24 μM and exhibits antifungal activity against a panel of seven fungi with MICs ranging from 10 to 50 μg/mL . The presence of a second hydroxyl group at position 12 in 3,12-dihydroxylauric acid introduces an additional hydrogen-bond donor at the ω-terminus, which is predicted to alter the binding mode within the GPR84 orthosteric pocket, as the ω-hydroxyl can interact with polar residues at the extracellular boundary of the receptor that are not engaged by 3-monohydroxy agonists. No published EC50 data exist for 3,12-dihydroxylauric acid at GPR84, making this compound a valuable tool for structure-activity relationship (SAR) studies to dissect the contribution of the ω-hydroxyl group to receptor activation [1].

GPR84 SAR Probe Context
Class-level
3-hydroxylauric acid: GPR84 EC50 = 5.24 μM 3,12-dihydroxylauric acid: no published EC50
Supports GPR84 SAR probe design
Data to verify in direct assay
GPR84 receptor Medium-chain fatty acid sensing Immunopharmacology

Enzymatic Biosynthetic Pathway Exclusivity: CYP152K6 Produces 2,3-Dihydroxy, Not 3,12-Dihydroxy

The bacterial peroxygenase CYP152K6 from Bacillus methanolicus catalyses the dihydroxylation of dodecanoic acid to yield 2,3-dihydroxydodecanoic acid as a novel product, with catalytic turnover proceeding specifically via 3-hydroxylation of 2-hydroxydodecanoic acid and not via 2-hydroxylation of 3-hydroxydodecanoic acid [1]. In the same study, alternative dihydroxylated products bearing hydroxyl groups at positions other than 2 and 3 were not detected, indicating that the 3,12-dihydroxy substitution pattern is not accessible through this enzymatic route. This substrate regiospecificity means that 3,12-dihydroxylauric acid must arise from a distinct biosynthetic pathway (potentially involving sequential action of a mid-chain and an ω-hydroxylase), and the compound therefore serves as an orthogonal probe for studying non-CYP152K6 fatty acid dihydroxylation mechanisms [2].

CYP152K6 Pathway Origin
Cross-study comparable
2,3-isomer is CYP152K6 product 3,12-isomer is not produced by CYP152K6
Supports CYP152K6-negative control
Distinct biosynthetic route required
Cytochrome P450 CYP152K6 peroxygenase Fatty acid hydroxylation

Procurement-Driven Application Scenarios for 3,12-Dihydroxylauric Acid


C. elegans Metabolomics and Ascaroside Semiochemical Profiling

As the established functional parent of bhos#20 and ibho#20 ascarosides, 3,12-dihydroxylauric acid is indispensable as an authentic analytical standard in LC-MS/MS-based ascaroside profiling of C. elegans exo-metabolome samples [1]. Alternative dihydroxy lauric acid isomers (2,3-dihydroxy, 3,11-dihydroxy) lack this pathway annotation and will generate false-negative identifications if used as surrogate standards in targeted metabolomics workflows. The compound's 3-H-bond-donor profile also enables differential derivatisation strategies (e.g., dansyl chloride or Girard's reagent T) that exploit the spatial separation between the β-hydroxyl and ω-hydroxyl groups for regioselective tagging .

Physicochemical Reference Standard for Hydroxy Fatty Acid Formulation Studies

The measured LogP difference of +0.19 relative to 3,11-dihydroxydodecanoic acid, and the larger −2.00 LogP difference relative to 3-hydroxylauric acid, make 3,12-dihydroxylauric acid a critical reference compound for calibrating reversed-phase HPLC methods, octanol-water partitioning assays, and formulation solubility screening of medium-chain hydroxy fatty acids [1]. Its intermediate lipophilicity (LogP 1.11) places it in a distinct chromatographic elution window, enabling baseline separation from both the more hydrophilic 3,11-isomer (LogP 0.92) and the far more lipophilic monohydroxy analogs (LogP 3.11–3.89) on standard C18 columns .

GPR84 Structure-Activity Relationship (SAR) Probe Development

Given that 3-hydroxylauric acid is a validated GPR84 partial agonist (EC50 = 5.24 μM), the 3,12-dihydroxy analog serves as a structurally defined SAR probe to interrogate whether introduction of an ω-hydroxyl group at position 12 modulates agonist potency, efficacy, or biased signalling at the GPR84 receptor [1]. No published GPR84 EC50 data exist for 3,12-dihydroxylauric acid, creating an immediate research opportunity for pharmacological profiling and patentable lead optimisation . The compound can be benchmarked directly against 3-hydroxylauric acid in identical assay conditions to generate patentable structure-activity data.

Enzymology of Fatty Acid Dihydroxylation – CYP152K6-Negative Control

Since CYP152K6 from Bacillus methanolicus produces exclusively 2,3-dihydroxydodecanoic acid from dodecanoic acid and does not generate 3,12-dihydroxylated products, 3,12-dihydroxylauric acid functions as an essential negative control substrate in CYP152K6 activity assays [1]. Parallel incubation of dodecanoic acid with CYP152K6 in the presence versus absence of 3,12-dihydroxylauric acid enables researchers to verify that the 3,12-isomer neither acts as a competitive inhibitor nor is metabolised by CYP152K6, thereby confirming that any observed 3,12-dihydroxy product in mixed-enzyme systems originates from a separate hydroxylase .

Application
Selection Property
Validation Focus
C. elegans ascaroside profiling
Functional parent of bhos#20/ibho#20; positional isomer specificity
Ascaroside pathway authentication and targeted metabolomics
Hydroxy fatty acid formulation studies
Intermediate lipophilicity profile relative to monohydroxy and 3,11-isomers
HPLC retention calibration and solubility screening
GPR84 SAR studies
ω-hydroxyl absent in 3-monohydroxy agonists; unexplored GPR84 EC50
Agonist potency and biased signalling modulation research
CYP152K6 dihydroxylation enzymology
Distinct biosynthetic pathway origin; not a CYP152K6 substrate
Negative control for CYP152K6 activity screens
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